4-({1-[2-(adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one
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Overview
Description
4-({1-[2-(adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a unique structure combining adamantane, piperidine, and pyranone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps. The process begins with the preparation of the adamantane derivative, followed by the introduction of the piperidine ring and the pyranone moiety. Key steps include:
Adamantane Derivative Preparation: The adamantane core is functionalized through acetylation to introduce the acetyl group.
Piperidine Ring Formation: The acetylated adamantane is reacted with piperidine under controlled conditions to form the piperidine ring.
Pyranone Introduction: The final step involves the formation of the pyranone ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-({1-[2-(adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-({1-[2-(adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 4-({1-[2-(adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. The adamantane moiety may interact with hydrophobic pockets in proteins, while the piperidine and pyranone rings can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives, piperidine-containing molecules, and pyranone-based structures. Examples include:
Amantadine: An adamantane derivative used as an antiviral and antiparkinsonian agent.
Piperidine: A common structural motif in many pharmaceuticals.
Coumarin: A pyranone-based compound with various biological activities.
Properties
IUPAC Name |
4-[1-[2-(1-adamantyl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-15-6-20(10-22(26)27-15)28-19-2-4-24(5-3-19)21(25)14-23-11-16-7-17(12-23)9-18(8-16)13-23/h6,10,16-19H,2-5,7-9,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPHBNLYACBUQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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